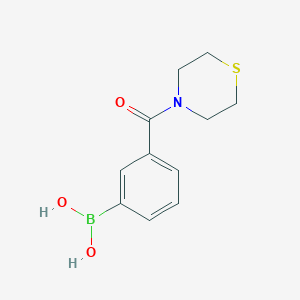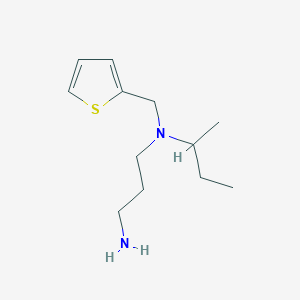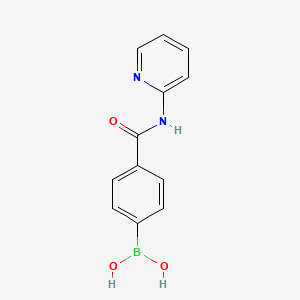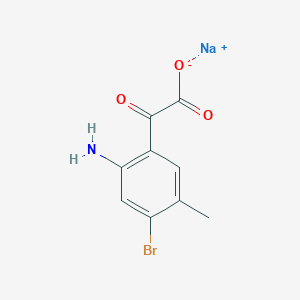amine CAS No. 1039956-62-1](/img/structure/B1438581.png)
[(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine
Vue d'ensemble
Description
[(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine, or 4-BTMCP, is a novel synthetic compound that has been studied for its potential applications in scientific research. It is an amine with a bromothiophen-2-ylmethyl group and a cyclopropylmethyl group, and has been found to be useful in a variety of research applications.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
A study by Gomaa and Ali (2020) discusses the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a compound structurally distinct but related in the context of heterocyclic compound synthesis. The unique reactivity of this class of compounds, including their applications in synthesizing diverse heterocyclic compounds like pyrazolo-imidazoles and spiropyrroles, underscores the importance of exploring the reactivity and application potential of similarly complex molecules, such as "(4-Bromothiophen-2-yl)methylamine" in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Advanced Oxidation Processes
Research on the degradation of nitrogen-containing hazardous compounds, including amines and azo compounds in environmental contexts, suggests potential applications in environmental chemistry for compounds like "(4-Bromothiophen-2-yl)methylamine." Bhat and Gogate (2021) review the effectiveness of advanced oxidation processes in mineralizing resistant nitrogen-containing compounds, indicating a potential area of study for the environmental impact and degradation pathways of such complex amines (Bhat & Gogate, 2021).
Reductive Amination Processes
The synthesis of amines through reductive amination is a crucial reaction in organic chemistry and pharmaceutical synthesis, offering a perspective on the potential utility of "(4-Bromothiophen-2-yl)methylamine" in synthesizing new pharmaceutical agents or organic compounds. Irrgang and Kempe (2020) provide an extensive overview of reductive amination employing hydrogen, highlighting the importance of catalysts and reducing agents in synthesizing amines, which could relate to the synthesis and applications of the compound (Irrgang & Kempe, 2020).
Propriétés
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c10-8-3-9(12-6-8)5-11-4-7-1-2-7/h3,6-7,11H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEXMSKOHUNVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-{[(6,8-Dimethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1438513.png)
![Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B1438514.png)


![2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1438519.png)
![3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1438520.png)